molecular formula C22H15BrCl2N2O4 B12025205 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 769143-08-0

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12025205
CAS No.: 769143-08-0
M. Wt: 522.2 g/mol
InChI Key: WQEVDGPQRLZZJC-RPPGKUMJSA-N
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Description

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that features a combination of dichlorobenzoyl, carbohydrazonoyl, methoxyphenyl, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:

    Formation of 2,4-Dichlorobenzoyl Hydrazone: This step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate under controlled conditions to form the hydrazone derivative.

    Methoxylation: The hydrazone derivative is then reacted with 2-methoxyphenyl isocyanate to introduce the methoxyphenyl group.

    Bromination: Finally, the compound is brominated using bromine or a brominating agent to form the 3-bromobenzoate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromobenzoate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic Acid: Shares the dichlorobenzoyl group but lacks the carbohydrazonoyl, methoxyphenyl, and bromobenzoate groups.

    3,4-Dichlorobenzyl Chloride: Contains the dichlorobenzyl group but differs in the overall structure and functional groups.

Uniqueness

4-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

769143-08-0

Molecular Formula

C22H15BrCl2N2O4

Molecular Weight

522.2 g/mol

IUPAC Name

[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C22H15BrCl2N2O4/c1-30-20-9-13(12-26-27-21(28)17-7-6-16(24)11-18(17)25)5-8-19(20)31-22(29)14-3-2-4-15(23)10-14/h2-12H,1H3,(H,27,28)/b26-12+

InChI Key

WQEVDGPQRLZZJC-RPPGKUMJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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